5-Ethoxy-4-methoxy-2-nitrobenzoic acid
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Overview
Description
5-Ethoxy-4-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.197 g/mol . It is a derivative of benzoic acid, featuring both ethoxy and methoxy substituents along with a nitro group. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid typically involves the nitration of an appropriate benzoic acid derivative. One common method is the reaction of 2-hydroxy-4-nitrobenzoic acid with ethyl iodide and methanol under basic conditions . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-4-methoxy-2-nitrobenzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide or methoxide in an appropriate solvent.
Esterification: Concentrated sulfuric acid as a catalyst and an excess of the alcohol.
Major Products
Reduction: 5-Ethoxy-4-methoxy-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Ethyl or methyl esters of this compound.
Scientific Research Applications
5-Ethoxy-4-methoxy-2-nitrobenzoic acid is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the ethoxy group.
5-Hydroxy-4-methoxy-2-nitrobenzoic acid: Similar structure but has a hydroxy group instead of an ethoxy group.
Uniqueness
5-Ethoxy-4-methoxy-2-nitrobenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the nitro group makes it a versatile compound for various applications in research and industry.
Biological Activity
5-Ethoxy-4-methoxy-2-nitrobenzoic acid (C10H11NO6), a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
This compound is characterized by its nitro group, which can participate in redox reactions, and its ethoxy and methoxy substituents that influence binding affinity and specificity towards biological targets. The compound's molecular weight is approximately 241.197 g/mol, and it is synthesized through nitration and esterification processes, typically involving the reaction of benzoic acid derivatives under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including methyltransferases, which play critical roles in epigenetic regulation .
- Binding Affinity : The presence of the carboxylic acid group allows for hydrogen bonding with target molecules, enhancing its biological activity. The nitro group may also facilitate interactions through redox mechanisms .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties, potentially through the inhibition of DNA methyltransferases, which are involved in cancer cell proliferation.
- Antimicrobial Properties : Some studies have indicated that this compound may exhibit antimicrobial effects against certain bacterial strains, although further research is needed to elucidate the mechanisms involved.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been suggested, making it a candidate for further investigation in inflammatory disease models.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methoxy-4-nitrobenzoic acid | Lacks ethoxy group | Moderate enzyme inhibition |
5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Hydroxy instead of ethoxy group | Lower binding affinity |
This compound | Contains both ethoxy and methoxy groups | Enhanced enzyme inhibition and specificity |
Case Studies
Several case studies have explored the biological activities of this compound:
- Study on Methyltransferase Inhibition : A study demonstrated that derivatives of this compound exhibited improved inhibitory potency against DNA methyltransferase 1 compared to traditional inhibitors, suggesting potential for use in epigenetic therapies .
- Antimicrobial Efficacy : In vitro tests revealed that this compound showed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
5-ethoxy-4-methoxy-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-3-17-9-4-6(10(12)13)7(11(14)15)5-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHICJFQQKQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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